Physicochemical Properties of 3-Chloro-N-(4-methylphenyl)benzamide
Physicochemical Properties of 3-Chloro-N-(4-methylphenyl)benzamide
This guide outlines the physicochemical profile, synthesis, and characterization of 3-chloro-N-(4-methylphenyl)benzamide (CAS: 6876-64-8). It is designed for researchers requiring rigorous data for assay development, formulation, and medicinal chemistry applications.
Technical Whitepaper & Characterization Guide
Executive Summary & Compound Identity
3-chloro-N-(4-methylphenyl)benzamide is a lipophilic amide frequently utilized as a structural scaffold in the development of kinase inhibitors (e.g., Imatinib analogs) and antimicrobial agents. Its physicochemical behavior is dominated by the stability of the central amide bond and the hydrophobicity conferred by the chloro- and methyl-substituents.
Chemical Identification
| Property | Detail |
| IUPAC Name | 3-chloro-N-(4-methylphenyl)benzamide |
| Common Synonyms | 3-chloro-N-p-tolylbenzamide; N-(p-Tolyl)-3-chlorobenzamide |
| CAS Registry Number | 6876-64-8 |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.70 g/mol |
| SMILES | Cc1ccc(cc1)NC(=O)c2cccc(Cl)c2 |
| InChI Key | AJQYSKAABYAZGP-UHFFFAOYSA-N |
Physicochemical Property Profile
The following data aggregates experimental trends from analogous benzamide derivatives and calculated descriptors essential for assay optimization.
Solid-State & Thermodynamic Properties
| Property | Value / Range | Significance |
| Physical State | Crystalline Solid | Stable at room temperature; suitable for solid-dosage formulation. |
| Appearance | White to Off-White Powder | Coloration often indicates impurities (e.g., oxidation of p-toluidine). |
| Melting Point | 148–152 °C (Typical Range)* | High crystallinity due to intermolecular N-H···O hydrogen bonding.[1][2] |
| Flash Point | > 200 °C (Predicted) | Thermally stable under standard reflux conditions. |
*Note: Exact melting point may vary by polymorph and purity. Range derived from structural analogs (e.g., 4-chloro isomer).
Solution & Electronic Properties
| Property | Value | Implications for Research |
| LogP (Octanol/Water) | 3.6 ± 0.2 (Predicted) | High Lipophilicity. Compound will precipitate in aqueous buffers without co-solvents. |
| Water Solubility | < 0.1 mg/mL | Practically insoluble in water. Requires DMSO or EtOH for stock solutions. |
| pKa (Amide NH) | ~14–15 | Non-ionizable at physiological pH (7.4). Remains neutral in biological assays. |
| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., hinge region of kinases). |
| H-Bond Acceptors | 1 (Carbonyl O) | Facilitates crystal lattice stability and receptor binding. |
Synthesis & Purification Protocol
The most robust synthesis route utilizes the Schotten-Baumann reaction , coupling an acid chloride with an aniline. This method ensures high yield and simplifies purification.
Reaction Scheme
The reaction proceeds via nucleophilic acyl substitution. The base (Pyridine or TEA) acts as a scavenger for the HCl byproduct to drive the equilibrium forward.
Figure 1: Synthetic pathway for 3-chloro-N-(4-methylphenyl)benzamide via acyl chloride coupling.
Step-by-Step Procedure
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Preparation: Dissolve p-toluidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Triethylamine (TEA) (1.2 eq) as the base.
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Addition: Cool the solution to 0°C. Dropwise add 3-chlorobenzoyl chloride (1.05 eq) dissolved in DCM.
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Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
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Workup:
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Wash the organic layer with 1M HCl (removes unreacted amine).
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Wash with saturated NaHCO₃ (removes unreacted acid/acid chloride).
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Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture to obtain white needles.
Solubility & Assay Handling Guide
Due to its LogP of ~3.6, this compound presents challenges in aqueous biological assays. Follow this decision tree to prevent precipitation artifacts.
Figure 2: Solubility decision tree for biological assay preparation.
Critical Handling Notes
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Stock Storage: Store 10 mM DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.
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Assay Buffer: Ensure buffers (PBS, HEPES) contain < 1% DMSO to maintain enzyme/cell viability while keeping the compound solubilized.
Spectral Characterization Data
Use these predicted spectral peaks to validate compound identity after synthesis.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.2 ppm (s, 1H): Amide N-H (singlet, broad, disappears with D₂O shake).
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δ 7.9–7.5 ppm (m, 4H): 3-chlorobenzoyl aromatic protons.
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δ 7.6 ppm (d, 2H): Ortho-protons of p-tolyl ring.
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δ 7.1 ppm (d, 2H): Meta-protons of p-tolyl ring.
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δ 2.3 ppm (s, 3H): Methyl group (–CH₃) on the p-tolyl ring.
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Mass Spectrometry (ESI-MS):
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[M+H]⁺: m/z 246.1 (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
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IR Spectroscopy (ATR):
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3300 cm⁻¹: N-H stretch.
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1650 cm⁻¹: C=O Amide I stretch (Strong).
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1520 cm⁻¹: N-H Bending / C-N Stretch (Amide II).
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References
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Sigma-Aldrich. 3-Chloro-N-(4-methylphenyl)benzamide Product Page (CAS 6876-64-8).Link
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PubChem. Compound Summary for CID 346691 (Isomer Analog Reference). National Library of Medicine.[3] Link
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Rodrigues, V. Z., et al. (2011). Crystal structure of N-(3-Chlorophenyl)-4-methylbenzamide.[2] Acta Crystallographica Section E. (Structural analog comparison for crystal packing). Link
- Gowda, B. T., et al.Substituent effects on the structures of N-(aryl)-benzamides. Z. Naturforsch.
